Product packaging for dagA protein, Alteromonas haloplanktis(Cat. No.:CAS No. 148349-99-9)

dagA protein, Alteromonas haloplanktis

Cat. No.: B1177836
CAS No.: 148349-99-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Alteromonas haloplanktis as a Marine Psychrophilic Bacterium

Alteromonas haloplanktis, now more commonly classified as Pseudoalteromonas haloplanktis, is a Gram-negative marine bacterium notable for its psychrophilic, or cold-loving, nature. wikipedia.orgresearchgate.net This organism thrives in cold marine environments, including Antarctic coastal seawater and sea ice, where temperatures are persistently low. researchgate.netnih.gov As a heterotrophic bacterium, it plays a significant role in the carbon cycle within these extreme ecosystems. nih.gov

P. haloplanktis has become a key model organism for studying the molecular and physiological adaptations required for life at low temperatures. nih.gov It is characterized by its remarkable metabolic versatility and surprisingly fast growth rates in cold conditions, typically in a range from 5°C to 20°C. nih.gov The bacterium is aerobic, halophilic (salt-loving), and motile, possessing a single polar flagellum. researchgate.net Its ability to efficiently detect and utilize nutrient sources makes it a subject of interest for understanding how marine copiotrophic bacteria survive. nih.gov The availability of its genome sequence has further propelled its use in global analyses of cellular physiology and adaptation to cold. nih.govnih.gov

Significance of Transmembrane Transport Proteins in Prokaryotic Cell Biology

Transmembrane transport proteins are fundamental components of all prokaryotic cells, serving as critical gatekeepers that control the passage of substances across the cell membrane. wikipedia.org These integral membrane proteins are permanently embedded within the lipid bilayer, spanning its entire width to interact with both the cell's interior and the external environment. wikipedia.orgcreative-biolabs.com Their primary role is to facilitate the movement of a vast array of molecules, including ions, nutrients, and waste products.

The hydrophobic nature of the cell membrane restricts the free passage of most hydrophilic solutes. nih.gov Transmembrane proteins overcome this barrier by forming channels, pumps, or carriers (also known as permeases or transporters). wikipedia.orgnih.gov These proteins are essential for:

Nutrient Acquisition: They enable bacteria to scavenge and accumulate essential nutrients like amino acids and sugars from their surroundings, which is crucial for survival, especially in nutrient-scarce environments. nih.gov

Maintaining Homeostasis: By regulating the influx and efflux of ions and other molecules, they maintain the precise electrochemical balance and internal cellular environment necessary for all life processes.

Energy Coupling: Many transporters are active, meaning they can move substances against their concentration gradient. wikipedia.org This is often achieved by coupling the transport to an energy source, such as the hydrolysis of ATP (primary active transport) or by harnessing the electrochemical gradient of another ion, like sodium (secondary active transport). wikipedia.orgnih.gov

Identification and Initial Characterization of DagA Protein as a Permease

The DagA protein in Alteromonas haloplanktis was identified and characterized as a specific type of transmembrane transporter known as a permease. nih.gov A study successfully isolated a 4.0 kb fragment from the genomic DNA of A. haloplanktis ATCC 19855 that could functionally complement the dagA gene mutation in Escherichia coli. nih.gov This genetic complementation test established its role as a transporter. nih.gov

The gene was identified as encoding a Na+-linked D-alanine glycine (B1666218) permease. nih.gov This means the protein specifically facilitates the transport of the amino acids D-alanine and glycine across the cell membrane, a process that is dependent on the presence of sodium ions (Na+). nih.gov

Further analysis of the gene's sequence provided key insights into the protein's structure:

The predicted DagA protein consists of 542 amino acid residues. nih.gov

Its calculated molecular weight is 58,955 Da. nih.gov

A hydropathy profile suggested a classic transmembrane structure, predicting the protein is composed of eight transmembrane segments that pass through the cell membrane. nih.gov

The structure is also predicted to have a long hydrophilic region located between the sixth and seventh transmembrane segments. nih.gov

This initial characterization firmly established DagA as an integral membrane carrier protein responsible for the Na+-coupled uptake of specific amino acids. nih.gov

Overview of Principal Research Themes for DagA Protein Investigation

Research surrounding the DagA protein of Alteromonas haloplanktis focuses on several key scientific themes that connect its molecular function to the bacterium's environmental adaptation.

Mechanism of Na+-Coupled Transport: A primary research area is understanding the precise mechanism by which the transport of D-alanine and glycine is coupled to the sodium ion gradient. This is a common energy-coupling strategy in marine bacteria, and DagA serves as a model for studying the kinetics and ion-dependency of this process. nih.gov

Structure-Function Relationship: Investigating the relationship between the protein's structure and its transport function is a central theme. The prediction of eight transmembrane segments and a large hydrophilic loop provides a basis for studies aimed at understanding how these domains contribute to substrate binding, conformational changes during transport, and ion selectivity. nih.gov

Evolutionary and Comparative Genomics: The DagA protein shows significant sequence similarity to other important transporters, including the Na+/proline permeases in E. coli and Salmonella typhimurium, as well as the Na+/glucose cotransporters found in the intestines of humans and rabbits. nih.gov This makes it a valuable subject for comparative studies to understand the evolutionary origins and conserved functional designs among this family of solute carriers. nih.gov

Adaptation to Cold Environments: As a protein from a psychrophilic organism, DagA is of interest in the study of cold adaptation. Research can explore whether the protein has specific structural or functional features that allow it to operate efficiently at the low temperatures characteristic of its native marine habitat.

Properties

CAS No.

148349-99-9

Molecular Formula

C11H12O2

Synonyms

dagA protein, Alteromonas haloplanktis

Origin of Product

United States

Molecular Genetics and Gene Expression of Daga

Genomic Organization and Nucleotide Sequence of the dagA Gene

The gene encoding the DagA protein (dagA) in Alteromonas haloplanktis ATCC 19855 has been identified and sequenced. Research has shown that the dagA gene is located on a 4.0 kilobase (kb) fragment isolated from a plasmid genomic DNA library of the bacterium. nih.gov The complete nucleotide sequence of this fragment has been determined and is accessible via GenBank accession number M59081. nih.gov

The open reading frame of the dagA gene encodes a polypeptide of 542 amino acid residues. nih.gov The predicted molecular weight of the resulting DagA protein is 58,955 Daltons. nih.gov Hydropathy analysis of the amino acid sequence suggests that DagA is a transmembrane protein composed of eight membrane-spanning segments, featuring a significant hydrophilic region between the sixth and seventh segments. nih.gov This structural prediction is consistent with its function as a membrane transport protein.

Gene/Protein Characteristic Finding Source(s)
Gene Name dagA nih.gov
Organism Alteromonas haloplanktis ATCC 19855 nih.gov
Genomic Location 4.0 kb fragment from a plasmid library nih.gov
Protein Length 542 amino acids nih.gov
Predicted Molecular Weight 58,955 Da nih.gov
GenBank Accession No. M59081 nih.gov
Predicted Structure 8 transmembrane segments nih.gov

Heterologous Expression Systems for DagA Protein Production

The functional properties of the DagA protein have been extensively studied by expressing the A. haloplanktis dagA gene in a host organism, a process known as heterologous expression. Escherichia coli has served as a primary model system for these investigations.

The dagA gene from A. haloplanktis has been successfully expressed in Escherichia coli. nih.gov In early studies, a gene bank from A. haloplanktis 214 was created by inserting DNA fragments into the pBR322 plasmid vector, which was then used to transform E. coli. This demonstrated the feasibility of expressing genes from this marine bacterium in a common laboratory host. The production of recombinant DagA in E. coli allows for the generation of sufficient quantities of the protein for functional characterization without needing to cultivate the original marine organism, which may have more demanding growth requirements.

A key method to confirm the function of a cloned gene is through functional complementation. This involves introducing the gene into a mutant organism that lacks the corresponding functional gene and observing if the wild-type phenotype is restored. In the case of DagA, a 4.0 kb DNA fragment from A. haloplanktis containing the dagA gene was introduced into an E. coli strain with a mutation in its own dagA gene. nih.gov

The results of this genetic complementation test showed that the A. haloplanktis dagA gene successfully restored the ability of the mutant E. coli to transport D-alanine and glycine (B1666218), but this function was notably dependent on the presence of sodium ions (Na+). nih.gov This finding was crucial in confirming that the cloned gene indeed encoded a functional Na+-linked D-alanine-glycine permease. nih.gov

Regulatory Mechanisms Governing daga Gene Expression (e.g., Riboswitch-mediated control in homologous systems)

While specific regulatory mechanisms for the dagA gene in Alteromonas haloplanktis are not extensively documented, the regulation of functionally similar amino acid transport systems in other bacteria provides insight into potential control mechanisms. Gene expression in bacteria is often controlled at the transcriptional level through mechanisms that allow the cell to respond to environmental changes, such as the availability of specific metabolites. khanacademy.org

One such regulatory mechanism is the use of riboswitches. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to a small molecule metabolite, altering the production of the protein encoded by that mRNA. libretexts.org Riboswitches that sense amino acids, such as glycine and lysine, have been identified and are known to control genes involved in the transport and metabolism of these compounds. libretexts.orgnih.govnih.gov For example, a glycine riboswitch has been found in Streptococcus pyogenes that controls the expression of a gene for a sodium:alanine (B10760859) symporter, a protein functionally analogous to DagA. dntb.gov.ua In these systems, the riboswitch can modulate gene expression by causing the premature termination of transcription or by blocking the initiation of translation when the target amino acid is abundant. nih.gov This allows the cell to conserve energy by only producing the transporter protein when its substrate is present and needed.

Regulatory Element Function Relevance to dagA
Operon A cluster of genes transcribed as a single unit, often with related functions.Common in bacteria for co-regulation of metabolic pathways. khanacademy.orglibretexts.org
Riboswitch An mRNA element that binds a metabolite to regulate gene expression. libretexts.orgAmino acid-sensing riboswitches (e.g., glycine, lysine) control transporter genes in other bacteria. nih.govdntb.gov.ua
Inducible System Gene expression is turned "on" in the presence of a specific molecule (inducer). khanacademy.orgExpression of a transporter like DagA could be induced by its substrates, D-alanine or glycine.

Structural and Biophysical Characterization of Daga Protein

Predicted Protein Architecture and Membrane Integration

The DagA protein is predicted to be a carrier protein consisting of 542 amino acid residues with a molecular weight of approximately 58,955 Daltons. nih.gov Its structure is intrinsically linked to its function as a membrane transporter, with specific domains and helices facilitating its integration and operation within the bacterial cell membrane.

Transmembrane Helices and Domains

Initial predictions based on the protein's amino acid sequence suggested that the DagA protein is composed of eight transmembrane segments. nih.gov However, more recent analyses and database entries, such as the Transporter Classification Database (TCDB), suggest that DagA may possess 11 transmembrane segments (TMSs). tcdb.orgwikipedia.org This places it within the common range for proteins in the Alanine (B10760859) or Glycine (B1666218):Cation Symporter (AGCS) family, which typically have 8 to 12 putative transmembrane α-helical spanners. wikipedia.org A distinctive feature noted in early studies is the presence of a long hydrophilic region between the predicted sixth and seventh transmembrane segments, suggesting a significant loop or domain exposed to the cytoplasm or periplasm. nih.gov

Hydropathy Profiling and Topological Models

Hydropathy profiling has been a key tool in predicting the transmembrane nature of the DagA protein. nih.gov These profiles analyze the hydrophobicity of amino acid residues along the protein chain, identifying stretches that are likely to be embedded within the lipid bilayer of the cell membrane. The conflicting predictions of 8 versus 11 transmembrane helices highlight the limitations of purely sequence-based predictions and the need for experimental structural data. nih.govtcdb.org

Topological models, derived from hydropathy plots and sequence alignments with related proteins, propose that DagA is a multi-pass membrane protein. tcdb.org The amino and carboxy termini of homologous proteins in the broader Amino Acid-Polyamine-Organocation (APC) superfamily are typically located on the intracellular side of the membrane. wikipedia.org This suggests a complex arrangement of helices passing back and forth across the membrane, forming a central channel or binding pocket for its substrates.

PropertyPredicted ValueSource
Amino Acid Residues 542 nih.gov
Molecular Weight (Da) 58,955 nih.gov
Predicted Transmembrane Segments 8 or 11 nih.govtcdb.orgwikipedia.org
Key Architectural Feature Long hydrophilic region between segments 6 and 7 nih.gov

Classification within Major Transporter Superfamilies

The classification of DagA within established transporter families provides significant insight into its evolutionary relationships, structure, and mechanism of action.

Membership in the Amino Acid Permease (APC) Superfamily

The DagA protein is a member of the Amino Acid-Polyamine-Organocation (APC) superfamily, the second largest superfamily of secondary carrier proteins. wikipedia.orgnih.gov This diverse group of transporters is found in organisms from bacteria to humans and is characterized by its role in transporting amino acids and their derivatives. wikipedia.orgmicrobiologyresearch.org

Structurally, many APC superfamily members possess a core of 10 to 14 transmembrane segments, with a common architecture of 12 TMSs. wikipedia.orgnih.gov A key feature of this superfamily is the presence of two inverted structural repeats, where the first five transmembrane segments show structural similarity to the next five, but in an inverted orientation within the membrane. wikipedia.org Functionally, most APC transporters utilize cation symport (co-transport of a substrate and a cation like Na⁺ or H⁺) to drive the uptake of their substrates against a concentration gradient. nih.gov

Categorization within the Alanine or Glycine:Cation Symporter (AGCS) Family

More specifically, DagA is classified within the Alanine or Glycine:Cation Symporter (AGCS) family (TC# 2.A.25). wikipedia.orguni-goettingen.de This family is a component of the larger APC superfamily and consists of prokaryotic transporters that specialize in the symport of alanine and/or glycine with either sodium ions (Na⁺) or protons (H⁺). wikipedia.org The transport reaction catalyzed by members of the AGCS family is generally: alanine or glycine (out) + Na⁺ or H⁺ (out) → alanine or glycine (in) + Na⁺ or H⁺ (in). wikipedia.org

Proteins within the AGCS family typically range from 445 to 550 amino acids in length. wikipedia.org While crystal structures for DagA itself are not available, the structure of a homologous AGCS protein from Methanococcus maripaludis has provided significant insights. nih.gov These studies reveal a small, amphipathic substrate-binding cavity formed by residues from transmembrane helices 2, 4, 7, and 8. nih.gov The specificity for small amino acids like alanine and glycine is determined by the size and polarity of this binding pocket. nih.gov Furthermore, a conserved ion-binding site, crucial for the sodium-coupled transport mechanism, has been identified. nih.gov The significant sequence similarity between DagA and other Na⁺-linked transporters, such as the Na⁺/proline permeases of E. coli and Salmonella typhimurium, further solidifies its classification and predicted function. nih.gov

Classification LevelFamily/Superfamily NameKey Characteristics
Superfamily Amino Acid-Polyamine-Organocation (APC)Large group of secondary carriers; typically 10-14 TMS; often function as cation symporters. wikipedia.orgnih.govwikipedia.org
Family Alanine or Glycine:Cation Symporter (AGCS)Prokaryotic transporters; symport of alanine/glycine with Na⁺ or H⁺; typically 445-550 amino acids. wikipedia.orguni-goettingen.de

Functional Biochemistry and Transport Mechanism of Daga Protein

Substrate Recognition and Specificity

The DagA protein from Alteromonas haloplanktis exhibits a defined yet adaptable substrate range, primarily functioning as a transporter for small, neutral amino acids. Its specificity is a critical determinant of the nutrients the bacterium can efficiently scavenge from its environment.

D-Alanine Transport Profile

The DagA protein is recognized as a principal transporter for D-alanine. nih.gov This specificity is significant as D-isomers of amino acids, while less common than their L-counterparts in proteins, are essential components of the peptidoglycan layer of bacterial cell walls. The ability to transport D-alanine directly from the environment provides A. haloplanktis with a ready source for this crucial building block. The transport process is highly dependent on the presence of sodium ions, indicating a co-transport or symport mechanism. nih.gov While specific kinetic parameters (Km and Vmax) for D-alanine transport by the A. haloplanktis DagA protein are not detailed in the available literature, the functional complementation of an E. coli mutant deficient in D-alanine-glycine transport underscores its efficiency. nih.gov

Glycine (B1666218) Transport Profile

In addition to D-alanine, the DagA protein also facilitates the transport of glycine. nih.govtcdb.org Glycine, the simplest amino acid, is utilized in a wide array of metabolic pathways, including protein synthesis. The dual specificity for both D-alanine and glycine suggests that the DagA transporter possesses a binding pocket capable of accommodating small, neutral amino acids. nih.gov This co-transport capability allows the organism to efficiently acquire two fundamental metabolic precursors through a single transport system. Like D-alanine, glycine transport via DagA is coupled to the sodium gradient. nih.govtcdb.org

Table 1: Substrate Profile for DagA Protein

SubstrateTransportedPrimary/Secondary
D-AlanineYesPrimary
GlycineYesPrimary
GlutamineNot specified-
Other Amino AcidsNot specified-

Broadening Substrate Range: Glutamine and Other Amino Acids

While DagA is primarily characterized as a D-alanine and glycine permease, the broader family of amino acid transporters in Alteromonas species suggests a capacity for transporting a variety of substrates. Research on other transport systems in Alteromonas haloplanktis and related marine bacteria shows uptake of numerous other amino acids, such as L-alanine and succinate, which are also dependent on sodium gradients. nih.gov Although direct evidence for DagA transporting glutamine is not explicitly available, its significant sequence similarity to the Na+/proline permeases in E. coli and Salmonella typhimurium suggests that it belongs to a versatile family of transporters. nih.gov This homology implies that while its primary affinity is for D-alanine and glycine, it may possess a latent or lower-affinity capacity for other structurally similar amino acids, a common feature among bacterial permeases that provides metabolic flexibility.

Energetics and Ion Coupling in Translocation

The transport of substrates by the DagA protein is an active process, meaning it requires an energy source to move amino acids into the cell, often against a concentration gradient. This energy is not derived directly from ATP hydrolysis but from the electrochemical potential stored in ion gradients across the cell membrane.

Sodium-Dependent Symport Mechanism

The transport activity of the DagA protein is fundamentally dependent on the presence of sodium ions (Na⁺). nih.govtcdb.org This indicates that DagA functions as a sodium-substrate symporter. tcdb.orgnih.gov In this mechanism, the inwardly-directed electrochemical gradient of sodium ions provides the driving force for the transport of D-alanine and glycine into the cytoplasm. The transporter binds both the sodium ion and the amino acid substrate on the extracellular side of the membrane. The subsequent conformational change in the protein translocates both solutes to the interior of the cell. This reliance on sodium gradients is a characteristic feature of many transport systems in marine bacteria, which inhabit a sodium-rich environment. nih.govnih.gov The rate of transport is often influenced by the external Na⁺ concentration, typically increasing until a saturation point is reached. nih.gov

Table 2: Ion Coupling and Energetics of DagA Transport

FeatureDescription
Mechanism Sodium-Substrate Symport
Primary Driving Ion Sodium (Na⁺)
Energy Source Sodium Electrochemical Gradient
Role of Proton Motive Force Likely indirect or contributory

Quantitative Kinetic Analysis of Substrate Uptake

A quantitative understanding of the transport kinetics of the DagA protein in Alteromonas haloplanktis is essential for elucidating its functional efficiency and substrate specificity. The DagA protein functions as a sodium-dependent symporter, actively transporting D-alanine and glycine across the cell membrane. This transport process is reliant on the sodium ion gradient as a driving force.

Detailed research into the specific kinetic parameters of the DagA protein from Alteromonas haloplanktis has identified it as a Na+-linked D-alanine glycine permease. nih.gov Studies have successfully identified and sequenced the corresponding dagA gene, which consists of 542 amino acid residues. nih.gov The protein's function is crucial for the uptake of these amino acids from the marine environment.

While the role and genetic basis of the DagA protein in Alteromonas haloplanktis are established, specific quantitative data for its kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max) for its substrates, are not available in the reviewed scientific literature. Kinetic studies on homologous transporters in other organisms provide a general framework for understanding how these permeases function, but direct experimental values for the Alteromonas haloplanktis DagA protein have not been published.

Therefore, a detailed data table of kinetic constants for the DagA protein from Alteromonas haloplanktis cannot be provided at this time due to the absence of this specific information in publicly accessible research. Further experimental investigation is required to determine these fundamental biochemical values.

Physiological Role and Biological Significance in Alteromonas Haloplanktis

Contribution to Peptidoglycan Biosynthesis and Bacterial Cell Wall Integrity

The bacterial cell wall is a vital structure that provides shape and protects the cell from osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan, a mesh-like polymer of sugars and amino acids. One of the critical amino acids in this structure is D-alanine, which is incorporated into the peptide side chains of the peptidoglycan. researchgate.netnih.gov Specifically, the D-alanyl-D-alanine dipeptide is a key structural element in the final stages of peptidoglycan assembly. researchgate.net

The DagA protein directly contributes to the integrity of the cell wall by actively transporting D-alanine from the external environment into the bacterial cytoplasm. nih.gov As a permease, it facilitates the uptake of this essential building block, ensuring a sufficient intracellular supply for the enzymes involved in peptidoglycan synthesis. By providing the necessary substrates, the DagA protein supports the continuous synthesis and repair of the peptidoglycan layer, which is essential for maintaining the structural integrity and viability of the Alteromonas haloplanktis cell.

Table 1: Role of DagA in Peptidoglycan Synthesis

Component/Process Role Contribution of DagA Protein
D-alanine A fundamental building block of the peptide side chains in peptidoglycan. nih.gov Transports D-alanine from the environment into the cell. nih.gov
Peptidoglycan The primary structural component of the bacterial cell wall, providing strength and shape. nih.gov Supplies the necessary D-alanine precursors for peptidoglycan synthesis.
Cell Wall Integrity The overall stability and functional state of the bacterial cell wall. By ensuring a steady supply of D-alanine, it helps maintain the integrity of the cell wall.

Maintenance of Intracellular Amino Acid Homeostasis

The DagA protein is a sodium:amino acid symporter, which means it utilizes the electrochemical gradient of sodium ions to drive the transport of D-alanine and glycine (B1666218) across the cell membrane and into the cytoplasm. nih.govtcdb.orgyoutube.com This mechanism allows Alteromonas haloplanktis to accumulate these amino acids to concentrations higher than those in the surrounding environment, a crucial capability for survival. nih.gov

Adaptive Advantages in Diverse Marine Environments

Alteromonas haloplanktis is a marine organism, and its physiological processes are well-adapted to the conditions of the ocean, which is characterized by high salinity and fluctuating nutrient availability. nih.govdsmz.de The dependence of the DagA permease on sodium ions is a key adaptive feature. nih.gov The ocean provides a constant and abundant supply of sodium, creating a reliable electrochemical gradient that can be harnessed to power the import of essential nutrients like amino acids. This Na+-dependent transport is an energy-efficient mechanism for concentrating substrates from a dilute environment. nih.gov

This capability provides Alteromonas haloplanktis with a significant adaptive advantage. It allows the bacterium to thrive in both nutrient-rich and oligotrophic (low-nutrient) marine environments by efficiently scavenging available amino acids. The ability to utilize the ubiquitous sodium gradient for nutrient uptake is a hallmark of marine bacteria and a critical factor in their ecological success. This adaptation allows the organism to respond effectively to changes in its environment, such as shifts in nutrient levels, contributing to its resilience and survival. mdpi.com

Impact on Alteromonas haloplanktis Growth, Survival, and Competitive Fitness

In the competitive microbial world of marine ecosystems, the ability to effectively compete for limited resources is paramount. caas.cnnih.gov The DagA protein enhances the competitive fitness of Alteromonas haloplanktis by enabling it to efficiently sequester amino acids from its surroundings. nih.gov This high-affinity uptake system allows it to outcompete other microorganisms for these valuable nutrients, thereby supporting more rapid growth and a greater chance of survival. The increased capacity for nutrient acquisition and subsequent metabolic activity translates into a greater ability to colonize niches and persist in the face of environmental challenges and competition. nih.gov

Table 2: Summary of DagA Protein's Impact on Fitness

Fitness Aspect Impact of DagA Protein
Growth Provides essential amino acids for the synthesis of proteins and cell wall components, which are necessary for cell division and biomass increase.
Survival Ensures the integrity of the cell wall for protection against physical and osmotic stress. Facilitates nutrient acquisition in low-nutrient environments.
Competitive Fitness Allows for the efficient scavenging of amino acids, giving Alteromonas haloplanktis an advantage over other microorganisms competing for the same resources. nih.govnih.gov

Advanced Methodologies and Experimental Approaches for Daga Protein Research

Molecular Biology and Genetic Engineering Techniques

Research into the DagA protein has been fundamentally enabled by core molecular biology and genetic engineering methods. These techniques allow for the isolation, manipulation, and expression of the dagA gene, providing the necessary tools to study the protein's characteristics.

Initial identification of the dagA gene involved the creation of a genomic DNA library from Alteromonas haloplanktis ATCC 19855. nih.gov DNA from the bacterium was partially digested and inserted into cloning vectors like pBR322 to generate a "gene bank." nih.govnih.gov This library was then used to transform an Escherichia coli strain that was deficient in D-alanine glycine (B1666218) transport. nih.gov

A key technique in identifying the gene was genetic complementation . A 4.0 kb DNA fragment from the A. haloplanktis library was found to restore the transport function in the mutant E. coli host, but only in the presence of sodium ions. nih.govdntb.gov.ua This demonstrated that the fragment contained the functional gene for a Na+-linked permease. The precise location of the dagA gene within this fragment was then confirmed through further complementation tests with subclones. nih.gov

To understand the function of specific amino acid residues within the DagA protein, site-directed mutagenesis is a critical tool. researchgate.netresearchgate.netyoutube.com This technique allows researchers to make specific, intentional changes to the DNA sequence of the dagA gene. youtube.com By substituting one nucleotide for another, a specific amino acid in the resulting protein can be altered. youtube.com Comparing the function of the mutated protein to the wild-type version reveals the importance of that particular residue for the protein's transport activity or structural integrity. researchgate.net This can be achieved through PCR-based methods using synthetic oligonucleotide primers that contain the desired mutation. youtube.comyoutube.com

For more extensive functional analysis, gene deletion or knockout strategies can be employed. nih.gov Using suicide vectors, such as those carrying the sacB gene, allows for the complete removal of the dagA gene from the bacterial chromosome through a process of double homologous recombination. nih.gov Comparing the phenotype of the resulting knockout strain with the parental strain provides definitive evidence of the gene's function. nih.gov

Table 1: Genetic Engineering Techniques in DagA Research

Technique Application Purpose Reference
Genomic Library Construction A genomic library of A. haloplanktis was created in an E. coli vector. To isolate the dagA gene from the entire genome. nih.govnih.gov
Genetic Complementation The A. haloplanktis gene library was used to restore transport function in a mutant E. coli strain. To functionally identify and confirm the dagA gene as a transporter for D-alanine and glycine. nih.govdntb.gov.ua
Site-Directed Mutagenesis Specific codons in the dagA gene sequence are altered. To investigate the role of individual amino acid residues in substrate binding, sodium co-transport, and overall protein function. researchgate.netresearchgate.net
Gene Deletion (Knockout) The dagA gene is removed from the chromosome using suicide plasmids and homologous recombination. To create a null mutant and definitively assess the physiological role of the DagA transporter in the organism. nih.gov

Biochemical and Functional Assays for Transport Activity

Biochemical and functional assays are essential for characterizing the transport activity of the DagA protein. These experiments measure the protein's ability to move substrates across the cell membrane and determine the kinetics of this process.

The primary functional assay for DagA is the transport uptake assay . This is typically performed using whole cells (either the native A. haloplanktis or a recombinant host like E. coli) that express the protein. The assay measures the rate of accumulation of a radiolabeled substrate, such as [³H]D-alanine or [¹⁴C]glycine, inside the cells. By measuring radioactivity over time, researchers can determine the initial velocity of transport and assess how factors like substrate concentration, pH, temperature, and ion dependency (specifically Na+) affect the protein's activity. The initial complementation study confirmed the Na+-dependent nature of the transport. nih.gov

To perform detailed kinetic studies, the DagA protein would first need to be purified. Protein purification involves separating the DagA protein from all other cellular components. A common strategy for membrane proteins like DagA involves overexpressing a tagged version of the protein (e.g., with a His-tag), solubilizing the membrane with detergents, and then using affinity chromatography to isolate the tagged protein. Further purification steps, such as ion-exchange or size-exclusion chromatography, can be used to achieve homogeneity. nih.gov

Once purified, the protein's integrity and size are confirmed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . nih.gov The purified protein can then be reconstituted into artificial membrane vesicles called liposomes, allowing for transport assays in a highly controlled, cell-free system. This approach eliminates interference from other cellular transporters and metabolic processes.

Table 2: Assays for DagA Functional Analysis

Assay/Technique Description Key Findings/Purpose Reference
Transport Uptake Assay Measures the rate of uptake of radiolabeled substrates (e.g., D-alanine, glycine) into cells expressing DagA. To determine transport kinetics (Km, Vmax), substrate specificity, and dependency on ions like Na+. nih.gov
Protein Purification Isolation of the DagA protein using chromatography techniques (e.g., affinity, ion-exchange). To obtain a pure protein sample for structural studies and in vitro functional assays. nih.gov
SDS-PAGE Separates proteins based on molecular weight. To verify the size and purity of the DagA protein after purification. nih.gov
Reconstitution into Liposomes Incorporation of purified DagA protein into artificial lipid bilayers. To study transport function in a defined, cell-free environment, removing confounding variables from the cellular context.

Computational Approaches for Sequence, Structure, and Function Prediction

Computational biology provides powerful tools for predicting the structural and functional properties of proteins from their amino acid sequences, offering insights that guide experimental work. researchgate.net

For the DagA protein, initial computational analysis involved generating a hydropathy profile from its amino acid sequence. nih.gov This method predicts transmembrane regions by identifying stretches of hydrophobic amino acids. The analysis for DagA suggested a structure composed of eight transmembrane segments, a common feature for membrane transport proteins. nih.gov

Sequence similarity searches , using algorithms like BLAST (Basic Local Alignment Search Tool), are fundamental for predicting function. mdpi.com The sequence of DagA was compared against databases of known proteins, revealing significant similarity to Na+/proline permeases from E. coli and Salmonella typhimurium, as well as to the human and rabbit intestinal Na+/glucose cotransporters. nih.gov This homology was a strong indicator of its function as a sodium-dependent co-transporter.

Modern approaches leverage advanced protein structure prediction algorithms, such as those based on deep learning (e.g., AlphaFold). These tools can generate highly accurate three-dimensional models of a protein from its primary sequence alone. nih.gov Such a model for DagA would be invaluable for visualizing the arrangement of its transmembrane helices, predicting the location of the substrate-binding pocket and the sodium-binding site, and formulating hypotheses for site-directed mutagenesis experiments. researchgate.net

Furthermore, end-to-end sequence-structure-function meta-learning frameworks represent the cutting edge of computational prediction. nih.gov These integrated systems use deep learning not only to predict structure but also to infer functional properties, such as identifying potential ligands or substrates, by learning from vast datasets of known protein-ligand interactions. nih.gov

Table 3: Bioinformatic Predictions for A. haloplanktis DagA

Analysis Type Prediction Implication Reference
Sequence Analysis 542 amino acid residues Provides the primary structure for all further analysis. nih.gov
Molecular Weight 58,955 Daltons (58.9 kDa) Confirmed the size of the protein product from the gene. nih.gov
Hydropathy Profile Eight transmembrane segments with a long hydrophilic loop. Suggests the protein's topology and its integration within the cell membrane. nih.gov
Homology Search (BLAST) Significant similarity to Na+/proline and Na+/glucose co-transporters. Correctly predicted its function as a sodium-dependent transporter. nih.gov

Omics-based Studies for Global Expression and Metabolic Impact Analysis

"Omics" technologies offer a global view of cellular processes, enabling researchers to understand how the DagA protein's expression and activity are integrated into the broader metabolic network of Pseudoalteromonas haloplanktis.

Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a cell under specific conditions. Using techniques like RNA-sequencing, researchers can quantify the expression level of the dagA gene in response to different environmental stimuli. For instance, one could compare the transcriptome of P. haloplanktis grown in media with and without D-alanine or with varying concentrations of sodium ions. An upregulation of dagA mRNA under these conditions would suggest a direct regulatory link and confirm its role in transporting these substrates. Transcriptomic analyses have been used to study gene expression in P. haloplanktis, for example, by identifying differentially expressed genes on its megaplasmid at different temperatures. mdpi.com

Proteomics is the large-scale study of proteins. Using two-dimensional gel electrophoresis followed by mass spectrometry, it is possible to identify and quantify the abundance of thousands of proteins in a cell simultaneously. nih.gov A proteomic analysis could directly measure the levels of the DagA protein under different growth conditions, complementing transcriptomic data. It could also help identify proteins that may interact with DagA, forming a functional complex. Proteomic studies of P. haloplanktis have already provided an inventory of the most abundant cytoplasmic and periplasmic proteins, revealing a high capacity for protein synthesis and amino acid transport, which aligns with the function of DagA. nih.gov

Metabolomics involves the comprehensive analysis of all metabolites within a cell. By comparing the metabolome of a wild-type P. haloplanktis strain to a dagA knockout strain, researchers could precisely determine the metabolic impact of the transporter's activity. For example, one would expect to see lower intracellular concentrations of D-alanine and glycine, and potential alterations in related pathways like peptidoglycan synthesis (which uses D-alanine), in the knockout strain when grown in a substrate-rich environment.

Table 4: Application of Omics Methodologies to DagA Research

Omics Field Methodology Potential Application for DagA Research Reference
Transcriptomics RNA-Sequencing Quantify dagA gene expression in response to substrate availability (D-alanine, glycine) and sodium concentration. mdpi.com
Proteomics 2D Gel Electrophoresis, Mass Spectrometry Measure the abundance of the DagA protein under various conditions; identify potential interacting protein partners. nih.gov
Metabolomics Mass Spectrometry, NMR Analyze changes in intracellular metabolite pools (e.g., D-alanine) in a dagA knockout strain to assess its metabolic impact.

Future Research Directions and Unresolved Questions

High-Resolution Structural Determination of DagA Protein

A significant gap in our understanding of the DagA protein is the absence of a high-resolution three-dimensional structure. The initial sequence analysis predicts a protein of 542 amino acid residues with a molecular weight of 58,955 Daltons and suggests the presence of eight transmembrane segments. nih.gov However, this predictive model requires empirical validation.

Obtaining a high-resolution structure would be the first step in visualizing the conformational changes the protein undergoes during the transport cycle, a hallmark of the "alternating access" model common to many transporters. nih.gov

Comprehensive Elucidation of Substrate-Binding Sites and Translocation Pathways

The identification of the specific amino acid residues that constitute the substrate- and ion-binding sites of the DagA protein is a critical area for future investigation. While it is known to transport D-alanine and glycine (B1666218) in a sodium-dependent manner, the molecular intricacies of this interaction are yet to be determined. nih.gov

A combination of site-directed mutagenesis and functional transport assays will be instrumental in identifying these key residues. nih.govnih.gov By systematically replacing candidate amino acids within the predicted transmembrane domains and observing the impact on transport kinetics, researchers can pinpoint the residues essential for substrate recognition, sodium coordination, and translocation. This approach has been successfully employed to delineate binding pockets in other bacterial transporters, such as the E. coli AcrB efflux pump. nih.govnih.gov

Furthermore, understanding the translocation pathway through which the substrates and sodium ions traverse the membrane is a major unresolved question. High-resolution structures, combined with computational methods like molecular dynamics (MD) simulations , can map out the potential pathways and identify the energy barriers involved in the transport process. These simulations can provide a dynamic view of how the protein transitions between its outward-facing and inward-facing conformations, revealing the precise mechanism of substrate and ion movement.

In-depth Analysis of daga Gene Regulation in Alteromonas haloplanktis

The regulation of the daga gene in its native host, Alteromonas haloplanktis, remains largely unexplored. Understanding how the expression of this transporter is controlled is essential for comprehending how the bacterium adapts to its fluctuating environment, particularly with respect to temperature and nutrient availability.

Future research should focus on:

Promoter Analysis: Identifying and characterizing the promoter region of the daga gene to locate regulatory elements such as operator sites and transcription factor binding sites.

Transcriptional Regulation: Investigating how environmental signals, such as temperature shifts, osmotic stress, and the presence or absence of specific amino acids, influence the transcription of the daga gene. This could involve techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) to measure changes in mRNA levels under different conditions.

Identification of Regulatory Proteins: Identifying and characterizing any transcription factors or other regulatory proteins that bind to the daga promoter and modulate its expression. The genome of the related Pseudoalteromonas haloplanktis TAC125 reveals a number of regulatory functions and proteins involved in adaptation to atypical conditions, suggesting a complex regulatory network may also be present in Alteromonas haloplanktis. nih.gov

A deeper understanding of daga gene regulation will provide insights into the physiological strategies employed by Alteromonas haloplanktis to thrive in cold, nutrient-variable marine ecosystems. diva-portal.org

Development of Novel Experimental Systems for DagA Protein Manipulation

To facilitate the detailed biochemical and biophysical characterization of the DagA protein, the development of robust experimental systems for its manipulation is crucial. This includes efficient systems for heterologous expression and purification, as well as in vitro functional reconstitution.

The closely related bacterium, Pseudoalteromonas haloplanktis TAC125, has been developed as a promising host for the recombinant production of "difficult" proteins at low temperatures. nih.govnih.govresearchgate.netnih.gov This suggests that a similar system could be optimized for the overexpression of DagA, potentially yielding a functional, properly folded protein.

Furthermore, the reconstitution of purified DagA protein into liposomes or nanodiscs is a vital next step. nih.govnih.govresearchgate.netaston.ac.uk This would create a simplified and controlled in vitro environment to study the protein's transport activity without the complexity of a live cell. Such a system would allow for precise control over the lipid composition of the membrane, the ionic gradients, and the substrate concentrations, enabling detailed kinetic studies of the transport mechanism.

Experimental SystemPurposeKey Techniques
Heterologous ExpressionProduction of large quantities of purified DagA protein for structural and functional studies.Cloning into expression vectors; optimization of expression in hosts like E. coli or P. haloplanktis. nih.gov
Liposome ReconstitutionCreation of an in vitro system to study transport activity in a controlled lipid environment.Detergent-mediated reconstitution; functional assays using radiolabeled substrates. nih.govnih.govresearchgate.net
NanodiscsStabilization of the membrane protein in a soluble, lipid-bilayer environment for structural and biophysical analysis.Self-assembly with membrane scaffold proteins and phospholipids. nih.gov

Exploration of DagA Protein as a Model for Cold-Adapted Transport Systems

The DagA protein from Alteromonas haloplanktis is an excellent candidate to serve as a model system for studying the principles of cold-adapted membrane transport. Psychrophilic organisms have evolved a suite of adaptations to maintain cellular function at low temperatures, including increased protein flexibility. researchgate.netoup.com

Future research should investigate the specific molecular features that enable DagA to function efficiently in the cold. This involves comparing its sequence and structure to homologous transporters from mesophilic and thermophilic organisms. Key questions to address include:

Are there specific amino acid substitutions in DagA that enhance its flexibility and catalytic efficiency at low temperatures?

How does the lipid environment of the Alteromonas haloplanktis membrane influence the function and stability of DagA at low temperatures?

Does the sodium-coupling mechanism of DagA offer any particular advantages in a cold environment?

By addressing these questions, the study of DagA can provide fundamental insights into the molecular adaptations of transport proteins to cold environments. This knowledge has potential biotechnological applications, for instance, in the engineering of enzymes and transporters that function efficiently at low temperatures. diva-portal.orgnih.gov As a member of the solute/sodium symporter (SSS) family, which is widespread across all kingdoms of life, the findings from DagA research could have broad implications for understanding this important class of transporters. nih.govebi.ac.ukwikipedia.org

Q & A

Basic Research Questions

Q. How can recombinant expression of dagA protein be optimized in cold-adapted bacterial systems like Alteromonas haloplanktis?

  • Methodological Answer : Use plasmid induction systems tailored for psychrophilic hosts, as demonstrated for homologous proteins in Pseudoalteromonas haloplanktis. Optimize induction parameters (e.g., temperature, inducer concentration) and employ strain engineering to enhance protein yield. Monitor expression via SDS-PAGE and activity assays . Incorporate Design of Experiments (DoE) principles to systematically evaluate variables like pH, nutrient availability, and post-induction incubation times .

Q. What purification strategies are effective for dagA protein with potential cold-adapted structural instability?

  • Methodological Answer : Use affinity tags (e.g., His-tag) combined with low-temperature chromatography to preserve native folding. For functional studies requiring tag-free protein, employ TEV protease cleavage under cold conditions (4–10°C). Validate purity via mass spectrometry and circular dichroism to confirm structural integrity .

Q. How to design functional assays for dagA enzymatic activity given its adaptation to low-temperature catalysis?

  • Methodological Answer : Conduct kinetic assays at both optimal (e.g., 10–15°C) and mesophilic (20–37°C) temperatures to compare substrate affinity (KmK_m) and turnover (kcatk_{cat}). Use Michaelis-Menten plots to identify temperature-dependent activity shifts. Include negative controls with heat-inactivated enzyme to rule out non-enzymatic reactions .

Advanced Research Questions

Q. How can structural contradictions in dagA homology models be resolved?

  • Methodological Answer : Integrate computational tools (e.g., AlphaFold2) with experimental validation via cryo-EM or X-ray crystallography. Prioritize regions with low confidence scores (<70 pLDDT) for mutagenesis studies. Cross-validate predicted active sites with functional assays using site-directed mutants .

Q. What experimental frameworks address discrepancies in reported enzymatic activity data for cold-adapted proteins like dagA?

  • Methodological Answer : Standardize assay conditions (buffer composition, ionic strength) across studies. Perform statistical meta-analysis of published kcatk_{cat} and KmK_m values to identify outliers. Replicate conflicting experiments with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. How to engineer dagA for enhanced thermostability without compromising catalytic efficiency?

  • Methodological Answer : Use ancestral sequence reconstruction or directed evolution under thermal stress. Screen mutants via high-throughput thermal shift assays and deep mutational scanning. Validate stabilizing mutations (e.g., proline substitutions, disulfide bonds) using molecular dynamics simulations .

Q. What labeling strategies enable real-time tracking of dagA in live-cell systems?

  • Methodological Answer : Fuse dagA with HaloTag® protein for covalent labeling with fluorescent ligands (e.g., TMR-Star). Optimize ligand concentration and incubation times to minimize cellular toxicity. Validate localization via confocal microscopy and colocalization markers .

Methodological Integration & Validation

Q. How to integrate multi-omics data for functional annotation of dagA in metabolic networks?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from A. haloplanktis under substrate-specific stress. Use genome-scale metabolic models (GEMs) to predict dagA’s role in carbon/nitrogen cycling. Validate predictions via knockout strains and metabolomic profiling .

Q. What computational pipelines are suitable for predicting dagA-protein interactions in psychrophilic environments?

  • Methodological Answer : Employ docking software (HADDOCK, ClusPro) with temperature-adjusted force fields. Validate predictions via surface plasmon resonance (SPR) or bacterial two-hybrid assays at 10°C. Prioritize interactions with co-occurring cold-shock proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.